molecular formula C18H19Cl2NO4S B11505772 Ethyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11505772
M. Wt: 416.3 g/mol
InChI Key: YVOSWIIKWIJXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonamide and ester functional groups, which contribute to its diverse reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then reacted with ethyl 3-(4-methylphenyl)propanoate under esterification conditions, typically using a catalyst such as sulfuric acid or a base like sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOATE
  • ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHOXYLPHENYL)PROPANOATE
  • ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-NITROPHENYL)PROPANOATE

Uniqueness

ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of both 2,5-dichlorobenzenesulfonamide and 4-methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19Cl2NO4S

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 3-[(2,5-dichlorophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C18H19Cl2NO4S/c1-3-25-18(22)11-16(13-6-4-12(2)5-7-13)21-26(23,24)17-10-14(19)8-9-15(17)20/h4-10,16,21H,3,11H2,1-2H3

InChI Key

YVOSWIIKWIJXFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.